molecular formula C18H16BrNO3 B2970889 5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione CAS No. 862691-65-4

5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione

Cat. No.: B2970889
CAS No.: 862691-65-4
M. Wt: 374.234
InChI Key: DFVQIQQPEXEUTA-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Veterinary Use. 5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is a synthetically modified isatin (indoline-2,3-dione) derivative designed for advanced chemical and pharmaceutical research. This compound features a bromo substituent at the 5-position and a 3-(m-tolyloxy)propyl chain at the N-1 position, making it a versatile intermediate for the construction of complex heterocyclic systems . Isatin derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities . Key Research Applications: Medicinal Chemistry & Drug Discovery: This compound serves as a key precursor for the synthesis of novel bioactive molecules. Researchers can utilize its reactive 2,3-diketone moiety for cyclocondensation reactions and its bromo group for metal-catalyzed cross-coupling reactions to create diverse compound libraries for biological screening . Organic Synthesis & Method Development: The structure is an excellent building block for developing new synthetic methodologies, particularly in 1,3-dipolar cycloaddition reactions to generate complex spiro- and fused-heterocycles . Biochemical Tool Development: Based on the known properties of similar isatin derivatives, this compound could be investigated for use as an inhibitor or a probe in various enzymatic assays . Please consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

5-bromo-1-[3-(3-methylphenoxy)propyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-12-4-2-5-14(10-12)23-9-3-8-20-16-7-6-13(19)11-15(16)17(21)18(20)22/h2,4-7,10-11H,3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVQIQQPEXEUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize production costs .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Sulfonyl-Substituted Indoline-2,3-diones

Examples :

  • 1-(Hexadecylsulfonyl)indoline-2,3-dione (9a) : Features a hexadecylsulfonyl group at position 1.
  • 5-Bromo-1-(hexadecylsulfonyl)indoline-2,3-dione (9b) : Combines a 5-bromo substitution with a hexadecylsulfonyl chain.
  • 1-(Hexadecylsulfonyl)-5-phenylindoline-2,3-dione (9c) : Includes a 5-phenyl group instead of bromine.

Key Differences :

  • Lipophilicity : The hexadecylsulfonyl group in 9a–9c confers higher lipophilicity compared to the m-tolyloxypropyl group in the target compound, which may enhance membrane penetration but reduce aqueous solubility .
  • Synthetic Routes : Sulfonyl derivatives are synthesized via nucleophilic substitution using sulfonyl chlorides, whereas the m-tolyloxypropyl group likely involves etherification .
  • Melting Points: 9b (142.4–144.0°C) has a higher melting point than non-brominated analogs (e.g., 9a: 122.0–123.9°C), reflecting increased molecular rigidity from bromine .
Compound Substituents Melting Point (°C) Molecular Formula Key Activity
9b 5-Br, 1-hexadecylsulfonyl 142.4–144.0 C24H36BrNO4S Antibacterial (MIC data not provided)
Target Compound 5-Br, 1-(m-tolyloxypropyl) Not reported C18H16BrNO3 Hypothetical antimalarial/anticancer

Brominated Indoline-2,3-diones with Varying Substituents

Examples :

  • 5-Bromo-7-methyl-1H-indole-2,3-dione : Features a methyl group at position 7 (CAS 77395-10-9, MW 240.05 g/mol) .
  • 5-Bromo-1-[2-(pyrazolinyl)ethyl]indoline-2,3-dione : Contains a pyrazoline moiety (IC50 = 1.81 µM against Plasmodium falciparum) .

Key Differences :

  • Positional Effects: Bromine at position 5 vs. 7 alters electronic distribution and steric interactions. For example, 5-bromo derivatives show higher antimalarial activity than non-brominated analogs .
  • Functional Groups : The pyrazoline group in the antimalarial analog enhances π-π stacking with parasite targets, whereas the m-tolyloxypropyl group may modulate sigma receptor selectivity .
Compound Substituents IC50 (µM) Molecular Weight
5-Bromo-pyrazoline derivative 1-(2-pyrazolinyl)ethyl 1.81 ~500 (estimated)
5-Bromo-7-methyl derivative 7-CH3 Not tested 240.05

Sigma Receptor Affinity in Indoline-2,3-diones

Example : Indoline-2,3-dione derivatives with benzoxazolone scaffolds exhibit high sigma-1 (σ1) receptor affinity (Ki = 5–30 nM), while indoline-2,3-diones with additional carbonyl groups show selectivity for sigma-2 (σ2) receptors (Kiσ2 = 42 nM, Kiσ1/Kiσ2 > 72) .

Comparison :

  • Bromine’s electron-withdrawing effect could enhance σ2 selectivity, similar to carbonyl-substituted indoline-2,3-diones .

Thiazolidinone and Pyrazoline Hybrids

Example : 5-Bromo-1-[2-(3,4-dihydropyrazol-2-yl)-2-oxoethyl]indoline-2,3-dione demonstrates dual antimalarial (IC50 = 1.81 µM) and anticancer activity .

Key Differences :

  • Hybrid Structures: Pyrazoline-thiazolidinone hybrids show broader activity than simple indoline-2,3-diones due to additional hydrogen-bonding motifs.
  • Substituent Effects : The m-tolyloxypropyl group’s ether linkage may reduce metabolic stability compared to pyrazoline’s heterocyclic stability.

Biological Activity

5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various cell lines, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C₁₁H₁₀BrNO₂
  • Molecular Weight : 268.107 g/mol
  • CAS Number : 312636-28-5
  • Structure : The compound features a bromine atom and an m-tolyloxy group attached to an indoline backbone, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-bromo derivatives, including the compound in focus. Notably, compounds with bromine substituents have shown enhanced cytotoxicity against various cancer cell lines, particularly breast cancer cells (MCF-7 and MDA-MB-231).

Case Study: Synergistic Effects with Doxorubicin

A relevant study demonstrated that combining certain brominated pyrazoles with doxorubicin resulted in a significant synergistic effect, enhancing cytotoxicity in MDA-MB-231 cells. The mechanism involved apoptosis induction and cell death analysis, suggesting that the compound may serve as an effective adjunct in chemotherapy regimens for specific breast cancer subtypes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar indoline derivatives exhibit notable antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis and death .

Antioxidant Activity

Antioxidant assays have shown that compounds related to this compound possess significant free radical scavenging capabilities. This property can contribute to their protective effects against oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : It promotes programmed cell death through intrinsic and extrinsic pathways.
  • Antioxidative Effects : The ability to scavenge free radicals contributes to cellular protection.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
CytotoxicityHigh against MCF-7 and MDA-MB-231
AntimicrobialSignificant against bacteria/fungi
AntioxidantEffective free radical scavenger

Q & A

Q. What synthetic routes are commonly used to prepare 5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione, and how do reaction conditions affect yield?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, a CuI catalyst in PEG-400/DMF (2:1) solvent systems enables efficient cyclization over 12 hours, yielding ~50% after purification via flash column chromatography (70:30 ethyl acetate/hexane) . Lower yields (e.g., 25% in related compounds) may arise from steric hindrance or electron-withdrawing substituents, emphasizing the need to optimize catalyst loading (e.g., 1.0 g CuI per 700 mg substrate) and solvent ratios .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.23 ppm, aliphatic chains at δ 4.62 ppm) and carbon backbones .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 427.0757) .
  • TLC : Monitors reaction progress (e.g., Rf = 0.30 in 70:30 ethyl acetate/hexane) .
  • X-ray crystallography : Resolves stereochemistry (as demonstrated for analogs in crystal structure studies) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for halogenated indoline-dione derivatives?

Yield optimization strategies include:

  • Solvent tuning : PEG-400 enhances solubility of polar intermediates, while DMF stabilizes CuI catalysts .
  • Catalyst screening : Alternative catalysts (e.g., Ru-based systems) may reduce side reactions in halogenated substrates.
  • Purification : Gradient elution in column chromatography improves separation of brominated byproducts .

Q. What computational methods predict the biological activity of this compound based on its structure?

  • Molecular docking : Models interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock.
  • QSAR studies : Correlates substituent effects (e.g., bromine’s electronegativity, m-tolyloxy’s lipophilicity) with activity trends observed in indole-based antioxidants .
  • ADMET prediction : Tools like SwissADME assess solubility and bioavailability, critical for drug discovery .

Q. How should contradictory spectral data (e.g., NMR shifts vs. HRMS) be resolved?

  • Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and HRMS for molecular formula.
  • Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural proof, as seen in analogs .
  • Literature benchmarking : Compare data with structurally similar compounds (e.g., 5-bromoindoline-dione derivatives) .

Q. What role does the m-tolyloxypropyl substituent play in modulating physicochemical properties?

  • Solubility : The aryloxy group increases hydrophobicity, requiring DMSO or DMF for dissolution in biological assays .
  • Steric effects : The propyl linker reduces steric strain compared to bulkier substitutions, enhancing synthetic accessibility .
  • Electronic effects : Electron-donating methoxy groups (in analogs) alter redox behavior, relevant for antioxidant studies .

Notes for Methodological Rigor

  • Stereochemical analysis : Use NOESY NMR or X-ray diffraction to resolve chiral centers .
  • Reaction scalability : Pilot small-scale reactions (≤1 g) before scaling, noting exothermicity in brominated systems .
  • Contradictory data : Always repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to confirm reproducibility .

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